N-(1-Cyano-2-methylpropyl)-2-cyclobutyl-2-hydroxyacetamide
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Overview
Description
N-(1-Cyano-2-methylpropyl)-2-cyclobutyl-2-hydroxyacetamide: is an organic compound with a complex structure that includes a cyano group, a cyclobutyl ring, and a hydroxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Cyano-2-methylpropyl)-2-cyclobutyl-2-hydroxyacetamide typically involves the reaction of 1-cyano-2-methylpropylamine with 2-cyclobutyl-2-hydroxyacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include solvents like ethanol and catalysts such as sodium carbonate .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(1-Cyano-2-methylpropyl)-2-cyclobutyl-2-hydroxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
Chemistry: N-(1-Cyano-2-methylpropyl)-2-cyclobutyl-2-hydroxyacetamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays .
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may be investigated for its activity against specific biological targets, such as enzymes or receptors .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N-(1-Cyano-2-methylpropyl)-2-cyclobutyl-2-hydroxyacetamide involves its interaction with specific molecular targets. The cyano group and hydroxyacetamide moiety can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The compound may modulate the activity of enzymes or receptors by binding to their active sites or allosteric sites .
Comparison with Similar Compounds
N-[(1S)-1-cyano-2-methylpropyl]cyclooctanecarboxamide: This compound has a similar cyano group and amide functionality but differs in the size and structure of the cyclic moiety.
N-(1-cyano-2-methylpropyl)-3-(cyclopropylsulfamoyl)benzamide: This compound also contains a cyano group and amide functionality but includes a benzamide moiety instead of a cyclobutyl ring.
Uniqueness: N-(1-Cyano-2-methylpropyl)-2-cyclobutyl-2-hydroxyacetamide is unique due to its combination of a cyclobutyl ring and hydroxyacetamide moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-(1-cyano-2-methylpropyl)-2-cyclobutyl-2-hydroxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-7(2)9(6-12)13-11(15)10(14)8-4-3-5-8/h7-10,14H,3-5H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YABCQPRIZSIMCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)NC(=O)C(C1CCC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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